molecular formula C22H21N3O4S B2958996 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide CAS No. 2034590-38-8

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide

Cat. No. B2958996
M. Wt: 423.49
InChI Key: DOVHUGJAXKVDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a benzo[c][1,2,5]thiadiazole core, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This core is a common and essential feature of a variety of natural products and medicinal agents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar thiadiazole derivatives often involves reactions with sulfur and nitrogen sources . The compound also contains an amide group, which could be formed through a reaction between a carboxylic acid and an amine.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole core could contribute to its stability and resistance to heat .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds derived from 1,3,4-thiadiazole have been investigated for their antimicrobial and antifungal activities. For instance, imino-4-methoxyphenol thiazole-derived Schiff bases demonstrated moderate activity against bacteria and fungi, including E. coli and R. solanacearum, as well as F. oxysporum and A. niger (H. M. Vinusha et al., 2015). Another study found Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited antimicrobial activity against S. epidermidis and showed cytotoxicity on cancer cell lines (M. Gür et al., 2020).

Anticonvulsant Properties

The search for potential anticonvulsants among derivatives of 1,3,4-thiadiazole has shown promise. A specific derivative demonstrated high anticonvulsive activity in comparison to traditional drugs, highlighting the potential of 1,3,4-thiadiazole derivatives in developing new anticonvulsant medications (I. Sych et al., 2018).

Anticancer Potential

The 1,3,4-thiadiazole core has also been utilized in medicinal chemistry for its pharmacological properties, including anticancer activities. A series of Schiff bases containing this core demonstrated DNA protective abilities and cytotoxic effects on cancer cell lines, suggesting their potential in chemotherapy (M. Gür et al., 2020). Additionally, novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antitumor activities against various human tumor cell lines, showing promising inhibitory effects (A. Almasirad et al., 2016).

properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-24-19-12-6-7-13-20(19)25(30(24,27)28)16-15-23-22(26)18-11-5-8-14-21(18)29-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVHUGJAXKVDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide

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